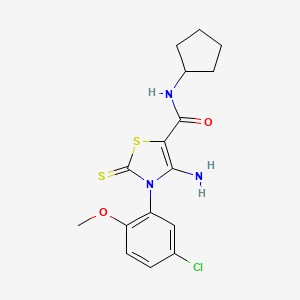

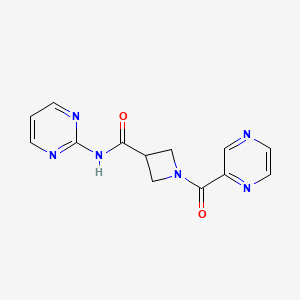

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of chromenone, which is a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The molecule also contains a 4-methylpiperidin-1-yl)methyl group and a 2,4-dimethoxyphenyl group attached to the chromenone core.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The Suzuki–Miyaura cross-coupling reaction could potentially be involved in its synthesis .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Chemical Properties

- The crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a compound similar in structure to the requested chromene, was determined to crystallize in the monoclinic system. This study highlights the intra-molecular hydrogen bonding characteristics which are crucial for understanding the chemical behavior and interaction potentials of such compounds (Manolov, Ströbele, & Meyer, 2008).

Biological Activities

- A study focused on the synthesis, spectroscopy, and electrochemistry of new 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One compounds, revealing potential antibacterial and antioxidant activities. The compounds demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with one variant showing enhanced antioxidant capacity over trolox, highlighting the therapeutic potential of chromene derivatives in treating bacterial infections and oxidative stress (Al-ayed, 2011).

Antioxidant Properties

- Novel chromone and xanthone derivatives were synthesized and evaluated for their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study found several compounds with significant scavenging effects, suggesting that hydroxylated chromones and xanthones could serve as effective antioxidants. This research indicates the potential of chromene derivatives in developing new antioxidants to mitigate oxidative stress-related conditions (Proença et al., 2016).

Synthesis and Structural Characterization

- The synthesis and structural characterization of Ni(II) and Zn(II) complexes derived from 3-formyl chromone Schiff bases were studied, revealing pronounced activity against bacterial and fungal strains, as well as antioxidant and nematicidal activities. This research underscores the versatility of chromene-based compounds in synthesizing metal complexes with potential applications in antimicrobial and antioxidant therapies (Kavitha & Reddy, 2014).

Photochromic Properties

- A study on the photochromism of chromene crystals demonstrated a new property of chromenes, where certain compounds exhibited crystalline state photochromism. This unique characteristic suggests applications in developing materials with light-responsive properties, potentially useful in optical storage and photo-switching devices (Hobley et al., 2000).

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)7-4-16-12-19(24(27)30-23(16)20)18-6-5-17(28-2)13-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMGZYQIHKRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

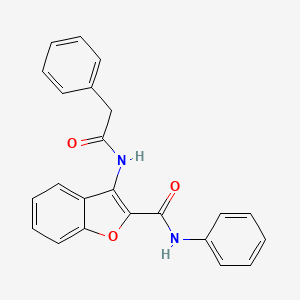

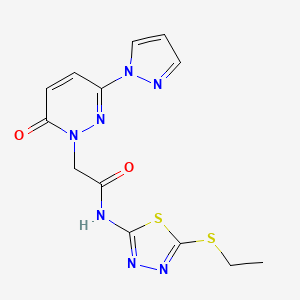

![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)

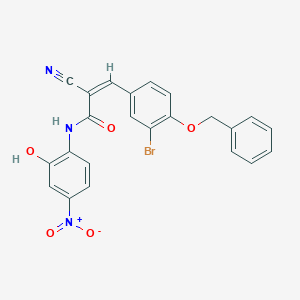

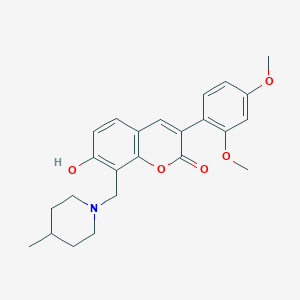

![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)

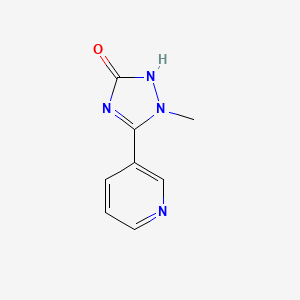

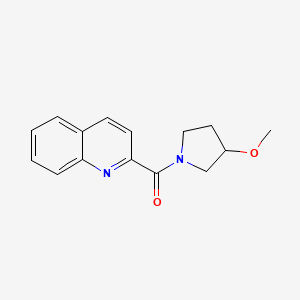

![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)